molecular formula C21H21N3O3 B12491016 (4-nitrophenyl)[1-(propan-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

(4-nitrophenyl)[1-(propan-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

Cat. No.: B12491016
M. Wt: 363.4 g/mol
InChI Key: VUVITUIIEFNIMF-UHFFFAOYSA-N
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Description

(4-nitrophenyl)[1-(propan-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone is a complex organic compound with a unique structure that combines a nitrophenyl group with a beta-carboline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl)[1-(propan-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrobenzaldehyde with 1-(propan-2-yl)-1,2,3,4-tetrahydro-beta-carboline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl)[1-(propan-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-nitrophenyl)[1-(propan-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. Its beta-carboline core is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, anti-cancer, or neuroprotective activities, although further research is needed to confirm these effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities, such as improved mechanical strength or enhanced chemical resistance.

Mechanism of Action

The mechanism of action of (4-nitrophenyl)[1-(propan-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone involves its interaction with specific molecular targets. The beta-carboline core can bind to various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects. The nitrophenyl group may also contribute to the compound’s activity by participating in redox reactions or forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other beta-carboline derivatives and nitrophenyl-substituted molecules. Examples include:

  • (4-nitrophenyl)[1-methyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
  • (4-nitrophenyl)[1-ethyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

Uniqueness

What sets (4-nitrophenyl)[1-(propan-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone apart is its specific combination of functional groups. The presence of both the nitrophenyl and beta-carboline moieties provides a unique platform for exploring diverse chemical reactions and biological activities. This dual functionality makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

(4-nitrophenyl)-(1-propan-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C21H21N3O3/c1-13(2)20-19-17(16-5-3-4-6-18(16)22-19)11-12-23(20)21(25)14-7-9-15(10-8-14)24(26)27/h3-10,13,20,22H,11-12H2,1-2H3

InChI Key

VUVITUIIEFNIMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(CCN1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4N2

Origin of Product

United States

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